H-Leu-arg-pro-OH

Description

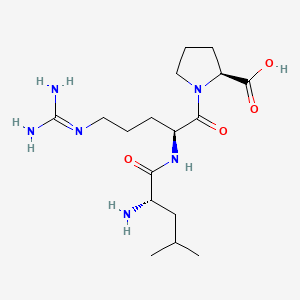

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMVEYRWAWIOTN-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Leu Arg Pro Oh and Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches for Leucyl-Arginyl-Proline

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone in the production of peptides, prized for its efficiency and amenability to automation. The core principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer support, or resin. This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.

Fmoc- and Boc-Based Strategies in Tripeptide Synthesis

The synthesis of H-Leu-Arg-Pro-OH via SPPS is predominantly accomplished using one of two orthogonal protection strategies: the Fluorenylmethyloxycarbonyl (Fmoc) or the tert-Butyloxycarbonyl (Boc) method. These strategies are differentiated by the chemical nature of the temporary protecting group used for the α-amino group of the incoming amino acid.

The Fmoc strategy employs the base-labile Fmoc group, which is typically removed by treatment with a secondary amine, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.org The side-chain protecting groups, in contrast, are acid-labile and are removed at the final stage of synthesis during cleavage from the resin. This approach is favored for its milder deprotection conditions for the α-amino group, which are compatible with a wider range of sensitive amino acid modifications.

Conversely, the Boc strategy utilizes the acid-labile Boc group for α-amino protection. google.com Deprotection is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). google.com The side-chain protecting groups in this strategy are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal along with cleavage from the resin. While historically significant, the harsher conditions of the Boc strategy can sometimes lead to side reactions.

| Strategy | α-Amino Protecting Group | Deprotection Condition | Side-Chain Protection | Final Cleavage |

| Fmoc | Fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., tBu, Boc, Pbf) | Strong Acid (e.g., TFA) |

| Boc | tert-Butyloxycarbonyl | Mild Acid (e.g., TFA) | Strong Acid-labile (e.g., Bzl, Tos) | Strong Acid (e.g., HF) |

Optimization of Coupling Reagents and Solid Support Selection

The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid requires the use of a coupling reagent to activate the carboxyl group. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. For the synthesis of a sequence like Leu-Arg-Pro, which contains the sterically hindered proline and the bulky arginine, potent coupling reagents are often necessary.

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or aminium/uronium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). bachem.comchapman.edu These reagents are often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, which helps to suppress racemization and improve coupling efficiency.

The selection of the solid support is also a crucial parameter, especially when dealing with a C-terminal proline residue. The dipeptide sequence Arg-Pro is susceptible to the formation of a diketopiperazine (DKP) byproduct upon removal of the N-terminal protecting group of the arginine. This intramolecular cyclization cleaves the peptide from the resin, leading to a significant loss of yield. To mitigate this, sterically hindered resins such as 2-chlorotrityl chloride (2-CTC) resin are highly recommended. chapman.edu The bulky nature of the trityl linkage to the resin effectively prevents the peptide chain from adopting the necessary conformation for DKP formation.

| Coupling Reagent | Class | Key Features |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, widely used, but can lead to insoluble urea (B33335) byproducts. |

| HBTU/HATU | Aminium/Uronium Salt | High coupling efficiency, fast reaction times, suitable for hindered couplings. bachem.comchapman.edu |

| PyBOP | Phosphonium Salt | Excellent for sterically hindered amino acids, less risk of guanylation side reactions compared to uronium salts. bachem.com |

Advanced Deprotection Techniques and Considerations in this compound Synthesis

The final step in SPPS is the cleavage of the peptide from the resin, which is performed concurrently with the removal of the side-chain protecting groups. For the Fmoc-based synthesis of this compound, this is typically achieved by treating the peptidyl-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).

The arginine side chain, with its strongly basic guanidinium (B1211019) group, requires protection throughout the synthesis to prevent side reactions. In the Fmoc strategy, common protecting groups for arginine include the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups. The Pbf group is generally preferred due to its increased acid lability compared to Pmc and Mtr, allowing for more efficient deprotection under standard TFA cleavage conditions. thermofisher.comsigmaaldrich.com

The cleavage cocktail typically consists of 95% TFA with the remaining 5% being a mixture of "scavengers". These scavengers are nucleophilic species added to trap the reactive cationic species that are generated from the cleavage of the protecting groups and the resin linker, thus preventing the modification of sensitive amino acid residues. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). For a peptide like this compound, a standard cleavage cocktail of TFA/TIS/water (95:2.5:2.5) is generally effective for removing the Pbf group from arginine and cleaving the peptide from a 2-chlorotrityl resin. thermofisher.com The deprotection of the Pbf group is usually complete within 2-4 hours at room temperature. thermofisher.com

| Arginine Protecting Group (Fmoc) | Relative Acid Lability | Common Cleavage Cocktail |

| Pbf | High | TFA/TIS/H₂O (95:2.5:2.5) |

| Pmc | Medium | TFA/TIS/H₂O (95:2.5:2.5), may require longer reaction times. |

| Mtr | Low | Requires stronger acid conditions or prolonged exposure to TFA, often with thioanisole (B89551) as a scavenger. sigmaaldrich.com |

Solution-Phase Peptide Synthesis for Leucyl-Arginyl-Proline

Solution-phase peptide synthesis, also known as liquid-phase synthesis, is the classical method for preparing peptides. In this approach, all reactions are carried out in a homogeneous solution, and the intermediates are isolated and purified after each step. While generally more labor-intensive and less amenable to automation than SPPS, solution-phase synthesis offers greater flexibility for large-scale production and for the synthesis of complex or modified peptides.

Mixed Anhydride (B1165640) Procedures

The mixed anhydride method is a widely used technique for activating the carboxyl group of an N-protected amino acid for coupling in solution-phase synthesis. google.comtandfonline.com In a typical procedure for the synthesis of a Leu-Arg-Pro sequence, the N-protected leucine (B10760876) (e.g., Boc-Leu-OH or Z-Leu-OH) is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) at low temperatures (e.g., -15 °C). This reaction forms a highly reactive mixed anhydride.

The pre-formed dipeptide, H-Arg(Prot)-Pro-OR (where 'Prot' is a suitable side-chain protecting group for arginine and 'OR' is a C-terminal ester protecting group), is then added to the mixed anhydride solution. The coupling reaction proceeds rapidly to form the protected tripeptide. The choice of protecting groups is crucial to prevent side reactions and to allow for selective deprotection at subsequent stages. For instance, the arginine side chain might be protected with a nitro (NO₂) group, which can be removed by catalytic hydrogenation.

Pentafluorophenyl Ester Methodologies

Another effective strategy for solution-phase peptide synthesis involves the use of activated esters, with pentafluorophenyl (PFP) esters being particularly noteworthy. thieme-connect.denih.gov PFP esters are highly reactive towards nucleophiles like the free amino group of a peptide, yet they exhibit good stability, making them convenient to handle. nih.gov

For the synthesis of this compound, the N-protected leucine can be pre-activated as its pentafluorophenyl ester (e.g., Fmoc-Leu-OPfp). This stable, crystalline compound can then be reacted with the dipeptide H-Arg(Prot)-Pro-OR in a suitable solvent like DMF. The reaction typically proceeds smoothly to yield the protected tripeptide. The use of PFP esters often leads to high yields and clean reactions, simplifying the purification of the product. This method is particularly advantageous when dealing with sterically hindered couplings or when trying to minimize racemization.

Enzymatic Synthesis of Leucyl-Arginyl-Proline and Related Peptides

The enzymatic production of specific tripeptides such as this compound (Leucyl-Arginyl-Proline) presents a compelling alternative to chemical synthesis methods. Enzymatic routes offer high stereospecificity, operate under mild reaction conditions, and eliminate the need for complex side-chain protection strategies. rhhz.net This section explores the use of L-amino acid ligases for the formation of Leu-Arg-Pro and similar peptide structures, with a focus on the mechanisms of tripeptide assembly and the substrate limitations of these biocatalysts.

Utilization of L-Amino Acid Ligases for Tripeptide Formation

L-amino acid ligases (Lals) are a class of enzymes that catalyze the formation of peptide bonds between unprotected L-amino acids in a reaction dependent on adenosine (B11128) triphosphate (ATP). sci-hub.seontosight.ai The reaction mechanism involves the ATP-dependent activation of the N-terminal amino acid's carboxyl group to form an aminoacyl-phosphate intermediate, which is then subjected to nucleophilic attack by the amino group of the C-terminal amino acid. nih.gov

While the majority of characterized L-amino acid ligases synthesize only dipeptides, certain ligases have been identified that can produce oligopeptides, including tripeptides. sci-hub.setandfonline.com A key example is RizB, an L-amino acid ligase from Bacillus subtilis NBRC3134. tandfonline.com Unlike ligases that are limited to dipeptide synthesis, RizB can utilize a dipeptide as a substrate, elongating the peptide chain at its N-terminus. The process is sequential:

RizB first catalyzes the synthesis of a dipeptide from two amino acid monomers.

The resulting dipeptide then acts as a C-terminal substrate (nucleophile).

A third aminoacyl-phosphate, activated by RizB, is ligated to the N-terminus of the dipeptide, forming a tripeptide. tandfonline.com

This mechanism suggests a potential pathway for the synthesis of this compound, which would likely involve the initial formation of an Arginyl-Proline (Arg-Pro) dipeptide, followed by the enzymatic ligation of Leucine (Leu) to its N-terminus. In the biosynthesis of rhizocticin, a tripeptide antibiotic, two distinct L-amino acid ligases (RizA and RizB) work sequentially to assemble the final product, indicating that multi-enzyme systems can be a natural strategy for oligopeptide formation. nih.gov

Another enzyme, the TabS protein from Pseudomonas syringae, has also been noted for its broad substrate range and potential for synthesizing various functional peptides, although its primary reported activity is in dipeptide synthesis. nih.govnih.gov The ability of certain ligases to elongate peptide chains provides a foundational principle for the enzymatic construction of tripeptides like Leucyl-Arginyl-Proline.

Substrate Specificity and Selectivity in Enzymatic Peptide Ligation

The feasibility of synthesizing a specific peptide like this compound is critically dependent on the substrate specificity of the chosen L-amino acid ligase(s). Each enzyme exhibits distinct preferences for the amino acids it will accept at the N-terminal and C-terminal positions of the forming peptide bond.

The synthesis of Leu-Arg-Pro is particularly challenging due to the unique characteristics of its constituent amino acids:

Arginine (Arg): As a highly charged amino acid, Arginine is not an acceptable substrate for some L-amino acid ligases, such as YwfE from B. subtilis. asm.org However, other enzymes show a clear affinity for it. RizA, also from B. subtilis, displays strict specificity for L-arginine as the N-terminal substrate, while showing broader acceptance for the C-terminal partner. tandfonline.comsci-hub.se The TabS ligase from P. syringae also readily accepts Arginine at the N-terminus. nih.gov

Proline (Pro): Proline's secondary amine structure makes it a notoriously difficult substrate for many ligases. The YwfE enzyme, for instance, does not react with proline. asm.org Similarly, other ligases like butelase 1 are inefficient when proline is involved in the ligation site. rhhz.net However, the TabS ligase has been shown to accept proline as an N-terminal substrate and, albeit with low affinity, also as a C-terminal substrate. nih.gov This makes TabS a rare candidate for potentially forming an Arg-Pro bond.

Leucine (Leu): Leucine, a bulky and neutral amino acid, is a preferred substrate for many ligases. YwfE accepts Leu at the C-terminus, while RizB effectively uses it to synthesize oligomers of branched-chain amino acids. tandfonline.comasm.org TabS can utilize Leucine as an N-terminal substrate. nih.gov

Given these specificities, a single-enzyme synthesis of Leu-Arg-Pro is difficult. A theoretical two-step enzymatic synthesis could be envisioned:

Arg-Pro Dipeptide Synthesis: An enzyme with the rare ability to ligate Arginine to Proline would be required. TabS is a potential, though likely inefficient, candidate for this step due to its acceptance of Arg at the N-terminus and Pro at the C-terminus. nih.gov

Leucine Ligation: An oligopeptide-synthesizing ligase, such as RizB, could then ligate Leucine to the N-terminus of the pre-formed Arg-Pro dipeptide. tandfonline.com

The following tables summarize the documented substrate preferences for several key L-amino acid ligases relevant to the synthesis of peptides containing Leucine, Arginine, and Proline.

Table 1: Substrate Specificity of Selected L-Amino Acid Ligases

| Enzyme | Source Organism | N-Terminal Preference | C-Terminal Preference | Notes |

|---|---|---|---|---|

| YwfE (BacD) | Bacillus subtilis | Prefers non-bulky, neutral amino acids (Ala, Ser, Gly). asm.orgsci-hub.se | Prefers bulky, neutral amino acids (Phe, Met, Leu). asm.orgsci-hub.se | Does not accept highly charged (Arg, Lys) or secondary amine (Pro) substrates. asm.org |

| RizA | Bacillus subtilis NBRC3134 | Strict specificity for L-Arginine. tandfonline.com | Relaxed specificity (accepts Ala, His, Ser, etc.). sci-hub.se | Does not accept D-form amino acids. sci-hub.se |

| RizB | Bacillus subtilis NBRC3134 | High activity for branched-chain amino acids (Val, Leu, Ile) and Met. tandfonline.com | Can use dipeptides and tripeptides as substrates for N-terminal elongation. tandfonline.com | First reported L-amino acid ligase to catalyze oligopeptide synthesis. tandfonline.com |

| TabS | Pseudomonas syringae | Broad specificity, including Arg, Lys, Leu, and Pro. nih.gov | Broad specificity, including Thr, Val, Ile, Ser. Accepts Pro with low affinity. nih.gov | Has the broadest substrate specificity of known Lals. nih.govnih.gov |

Table 2: Suitability of Key Amino Acids for Ligation by Different Enzymes

| Amino Acid | Role in Leu-Arg-Pro | YwfE (BacD) | RizA | RizB | TabS |

|---|---|---|---|---|---|

| Leucine (Leu) | N-Terminus | Poor | Poor | Good tandfonline.com | Good nih.gov |

| Arginine (Arg) | Middle (N-Terminus of Arg-Pro) | No asm.org | Good tandfonline.com | Poor | Good nih.gov |

| Proline (Pro) | C-Terminus (C-Terminus of Arg-Pro) | No asm.org | Not specified | Not specified | Poor, but possible nih.gov |

Biological Activities and Functional Mechanisms of H Leu Arg Pro Oh

Investigation of Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

ACE plays a crucial role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II, thereby increasing blood pressure. oup.comnih.gov The inhibition of ACE is a key therapeutic strategy for managing hypertension. mdpi.com Peptides derived from food sources, such as H-Leu-Arg-Pro-OH, are considered potential alternatives to synthetic drugs due to their safety profile. scielo.br The tripeptide Leu-Arg-Pro, isolated from a bonito bowels autolysate, has demonstrated considerable ACE inhibitory activity, with a reported IC50 value of 1.0 µM. tandfonline.com

The ACE inhibitory activity of peptides is closely linked to their structural characteristics, including chain length and amino acid sequence. mdpi.comresearchgate.net Short peptides, typically containing 2 to 12 amino acids, are often effective ACE inhibitors. mdpi.complos.org Proline-rich peptides, in particular, are well-documented for their ACE inhibitory potential. nih.govmedcraveonline.com

The mechanism of inhibition generally involves the peptide binding to the active site of the ACE molecule. scirp.org The C-terminal tripeptide sequence is especially important for this interaction. nih.gov For many potent inhibitory peptides, the presence of a proline residue at the C-terminus is a key structural feature that enhances inhibitory activity. scielo.bracs.org These peptides often act as competitive inhibitors, vying with the natural substrate (angiotensin I) for access to the enzyme's active site. plos.org The binding can be stabilized by various interactions, including hydrogen bonds and electrostatic forces, which effectively block the enzyme's catalytic function. plos.org

Molecular docking is a widely used computational technique to elucidate the interaction mechanisms between ACE inhibitory peptides and the ACE enzyme. nih.govfrontiersin.org These simulations provide insights into how peptides like this compound fit into the active site of ACE. The stability of the peptide-ACE complex is often evaluated by its binding energy; a lower docking energy signifies a stronger and more stable interaction. scirp.orgfrontiersin.org

Docking studies reveal that the inhibitory function is mainly attributed to the formation of hydrogen bonds and electrostatic interactions between the amino acid residues of the peptide and the active site of ACE. plos.org A critical interaction for many inhibitors is with the zinc ion (Zn2+) located within the ACE active center. researchgate.netscirp.org Electrostatic interactions with this zinc cofactor can directly contribute to the inactivation of the enzyme. scirp.org For instance, studies on other ACE-inhibitory peptides have shown that specific residues like Ala354 and Glu384 in the ACE active site are crucial for forming hydrogen bonds that enhance the binding affinity of the inhibitor. scirp.org The interactions between this compound and ACE would similarly involve its amino acid side chains forming a stable complex within the enzyme's binding pockets.

The specific amino acids and their positions within a tripeptide sequence are critical determinants of its ACE binding affinity and inhibitory potency. Structure-activity relationship studies have established general rules for effective ACE-inhibitory tripeptides. acs.org

N-Terminal Residue (Leucine): The presence of a bulky, hydrophobic amino acid at the N-terminal position is generally preferred. acs.org Leucine (B10760876), a branched-chain aliphatic amino acid, fits this description and is thought to contribute significantly to the peptide's binding ability. scienceopen.com The hydrophobic interaction between the N-terminal residue and hydrophobic pockets at the ACE active site is a key factor. researchgate.net

Second Position Residue (Arginine): A positively charged amino acid at the second position is often found in potent ACE inhibitors. acs.org Arginine, with its guanidinium (B1211019) group, can engage in strong electrostatic interactions with negatively charged residues within the ACE active site, further stabilizing the enzyme-inhibitor complex.

C-Terminal Residue (Proline): The C-terminal residue plays a pivotal role, and proline is particularly favored in this position for enhancing ACE inhibitory activity. acs.orgplos.org The unique cyclic structure of proline can form hydrophobic interactions with residues at the active site, contributing to a tighter bind. researchgate.net The presence of proline at the C-terminus is a common feature among many of the most potent known ACE-inhibitory peptides. scielo.brtandfonline.complos.org

| Position | Amino Acid | Key Characteristic | Presumed Role in ACE Binding | Supporting Evidence |

|---|---|---|---|---|

| N-Terminal | Leu (Leucine) | Hydrophobic, Branched-Chain | Forms hydrophobic interactions with ACE active site pockets. researchgate.net | Hydrophobic amino acids at the N-terminus are preferred for potent inhibition. acs.orgscienceopen.com |

| Middle | Arg (Arginine) | Positively Charged | Forms electrostatic bonds with negatively charged residues in the ACE active site. | Positively charged residues at the second position enhance binding affinity. acs.org |

| C-Terminal | Pro (Proline) | Cyclic Structure, Hydrophobic | Enhances overall binding affinity and stability of the peptide-enzyme complex. researchgate.net | Proline at the C-terminus is a key feature of many potent ACE inhibitors. scielo.bracs.orgplos.org |

Molecular Docking and Dynamics Simulations of this compound-ACE Interactions

Receptor-Mediated Signaling and Interactions of Leucyl-Arginyl-Proline Analogues

Beyond direct enzyme inhibition, peptides can exert biological effects through interactions with cell surface receptors. While direct studies on this compound are limited in this area, research on analogous peptide structures provides insight into potential receptor-mediated signaling pathways.

The thrombin receptor, a member of the protease-activated receptor (PAR) family, is activated by proteolytic cleavage which unmasks a new N-terminus that acts as a tethered ligand. acs.org Peptides that mimic this sequence can act as receptor agonists. Research into synthetic analogues has explored the structural requirements for receptor activation.

For example, cyclic peptide analogues based on the Phe-Leu-Leu-Arg motif have been designed and synthesized to study thrombin receptor interaction. nih.gov Structure-activity relationship studies of these analogues have highlighted the importance of the spatial arrangement of pharmacophoric groups, such as the side chains of Phenylalanine and Arginine, for receptor activation. nih.gov The presence of an arginine residue, as found in this compound, is a common feature in peptides that interact with the thrombin receptor, suggesting that related sequences could potentially modulate receptor activity.

The CXCR4 receptor is a chemokine receptor that plays a role in immune surveillance, inflammation, and cancer metastasis when activated by its natural ligand, CXCL12. nih.govnih.gov The interaction between CXCR4 and its ligands involves specific binding sites, including the N-terminal region of the receptor. nih.gov

Peptides have been investigated as both antagonists and modulators of CXCR4. For instance, cyclic peptide analogues of polyphemusin, such as CVX15, are known antagonists that bind to CXCR4. nih.gov Furthermore, peptides derived from the transmembrane domains of the CXCR4 receptor itself have been shown to act as allosteric modulators, capable of inhibiting receptor signaling. frontiersin.org Given that ligand binding often involves the N-terminal extracellular domain of the receptor, it is conceivable that short peptides containing specific motifs, potentially including sequences analogous to Leu-Arg-Pro, could interact with this region and influence receptor function.

Exploration of VEGFR-2 Antagonistic Effects and Binding Modalities

While direct studies on this compound as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) antagonist are not prominent, research into analogous peptide motifs reveals significant interactions with the VEGF receptor family. The VEGF signaling pathway is crucial for angiogenesis, the formation of new blood vessels, and its deregulation is implicated in diseases like cancer. nih.gov

A key finding from combinatorial screening on VEGF-activated endothelial cells identified the peptide motif Arg-Pro-Leu (RPL) as a specific binder to VEGFR-1 and neuropilin-1 (NRP-1), which is a co-receptor for VEGFRs. nih.govpnas.orgresearchgate.net NMR spectroscopy studies confirmed that the Arg-Pro-Leu motif mediates this receptor binding. nih.gov Interestingly, the proline residue within this motif was found to be involved in binding to neuropilin-1 but not to VEGFR-1, suggesting it acts as a differential ligand motif for VEGF receptors. nih.gov A retro-inverso derivative of this motif, D(LPR), was developed and showed strong anti-angiogenic properties by targeting VEGFR-1 and NRP-1. pnas.orgresearchgate.netoncotarget.com

Other peptides have been identified as direct VEGFR-2 antagonists. The tetrapeptide Arg-Leu-Tyr-Glu (RLYE), for instance, has been shown to inhibit tumor progression by suppressing angiogenesis through VEGFR-2 antagonism. researchgate.netmedchemexpress.com Molecular docking studies suggest that the arginine and glutamic acid residues of RLYE are involved in electrostatic interactions and hydrogen bonding with residues of VEGFR-2, while the leucine residue participates in hydrophobic interactions. medchemexpress.com Another peptide, ATWLPPR, acts as a specific VEGFR-2 antagonist by binding to the receptor and completely inhibiting VEGF from binding, thereby abolishing VEGF-induced angiogenesis in vivo. ox.ac.uk Furthermore, a cyclic decapeptide named C-VGB3, which contains an Arg-Pro sequence (ECRPPDDGLC), has been identified as a selective VEGFR2 antagonist that blocks ligand-receptor interaction. acs.org

These findings collectively highlight that peptides containing Arg-Pro or Leu-Arg motifs can interact with VEGF receptors, although often with specificity for VEGFR-1 or requiring a larger sequence for potent VEGFR-2 antagonism.

Table 1: Peptides with Antagonistic Effects on VEGF Receptors

| Peptide/Motif | Sequence | Target Receptor(s) | Key Findings | Citations |

|---|---|---|---|---|

| Arg-Pro-Leu (RPL) | Arg-Pro-Leu | VEGFR-1, NRP-1 | Motif identified from screening; mediates binding to VEGFR-1 and NRP-1. | nih.govpnas.org |

| D(LPR) | retro-inverso L-P-R | VEGFR-1, NRP-1 | Derivative of RPL with strong anti-angiogenic activity. | pnas.orgresearchgate.netoncotarget.com |

| RLYE | Arg-Leu-Tyr-Glu | VEGFR-2 | Inhibits angiogenesis and tumor progression by antagonizing VEGFR-2. | researchgate.netmedchemexpress.com |

| ATWLPPR | Ala-Thr-Trp-Leu-Pro-Pro-Arg | VEGFR-2 | Specific heptapeptide (B1575542) antagonist that abolishes VEGF-induced angiogenesis. | ox.ac.uk |

| C-VGB3 | Glu-Cys-Arg-Pro-Pro-Asp-Asp-Gly-Leu-Cys | VEGFR-2 | Selective antagonist that blocks ligand-receptor interaction. | acs.org |

Bradykinin (B550075) Receptor Interactions of Dynorphin A Analogues

Dynorphin A (Dyn A) is an endogenous opioid peptide that also produces non-opioid neuroexcitatory effects mediated through bradykinin (BK) receptors. researchgate.net These effects are linked to neuropathic pain. Structure-activity relationship (SAR) studies have revealed that fragments of Dyn A containing the Leu-Arg-Pro sequence are crucial for this interaction.

The fragment [des-Arg⁷]-Dyn A-(4-11), with the sequence H-Phe-Leu-Arg-Ile-Arg-Pro-Lys-OH, was identified as a key pharmacophore for binding to BK receptors. researchgate.netfrontiersin.org This octapeptide was shown to block Dyn A-induced hyperalgesia. researchgate.net Further studies on Dyn A analogues confirmed that those with good binding affinities at the BK receptors often require a proline residue to create a turn structure, along with a combination of basic and hydrophobic amino acids. nih.gov

Efforts to improve the metabolic stability of these analogues led to the development of peptides like [d-Leu⁵,des-Arg⁷]-Dyn A-(4-11), which maintained high binding affinity for BK receptors (IC₅₀ = 130 nM) and demonstrated significant stability in rat plasma. researchgate.net The position of the proline residue was found to be a critical feature for receptor recognition, as it is involved in forming a β-turn or 3₁₀ helix structure. ox.ac.uk Analysis of various truncated Dyn A fragments indicated that those with a C-terminal basic amino acid like lysine (B10760008) or arginine generally showed higher binding affinities than those ending in a hydrophobic residue such as proline or leucine. nih.govd-nb.info

Table 2: Dynorphin A Analogues and their Bradykinin Receptor Binding Affinity

| Compound | Sequence | Modification from Dyn A | IC₅₀ (nM) | Citations |

|---|---|---|---|---|

| Compound 1 | H-Phe-Leu-Arg-Ile-Arg-Pro-Lys-OH | [des-Arg⁷]-Dyn A-(4-11) | 150 | researchgate.netfrontiersin.org |

| Compound 2 | H-Phe-Nle-Arg-Ile-Arg-Pro-Lys-OH | Leu⁵ to Nle substitution | 160 | researchgate.net |

| Compound 4 | H-Phe-Nle-Arg-Nle-Arg-Arg-Arg-OH | Multiple substitutions | 86 | researchgate.net |

| Compound 16 | H-Phe-d-Leu-Arg-Ile-Arg-Pro-Lys-OH | [d-Leu⁵,des-Arg⁷]-Dyn A-(4-11) | 130 | researchgate.net |

Neurotensin (B549771) Receptor 1 Binding Studies

Neurotensin (NT) is a tridecapeptide that exerts its effects by binding to neurotensin receptors (NTS), primarily NTS1 and NTS2. researchgate.netacs.org The minimal sequence required for full biological activity is the C-terminal fragment NT(8-13), which has the sequence H-Arg-Arg-Pro-Tyr-Ile-Leu-OH. researchgate.netnih.govresearchgate.netacs.org This hexapeptide contains an Arg-Pro motif, and the two arginine residues at positions 8 and 9 are considered critical for high-affinity binding to NTS1. researchgate.netnih.gov

While this compound is not present in the native active fragment, studies on related synthetic peptides provide insight. A study re-evaluating the binding of a cyclic peptide, cyclo[Arg-Lys-Pro-Tyr-Tle-Leu], reported in earlier literature to have moderate affinity for NTS1, found that the pure cyclic peptide actually had a very low affinity (pKi < 4). The study suggested that previously observed activity was likely due to contamination with its highly active linear counterpart, H-Arg-Lys-Pro-Tyr-Tle-Leu-OH (pKi = 7.32). This highlights the high sequence and conformational specificity required for NTS1 binding. The crystal structure of NTS1 bound to NT(8-13) shows that the ligand's C-terminal carboxylate group forms important ionic interactions within the receptor's binding pocket, an interaction that would be absent in head-to-tail cyclic peptides.

These findings underscore the importance of the specific Arg-Arg-Pro sequence and the C-terminal carboxylate in NT(8-13) for high-affinity NTS1 binding, and suggest that peptides like this compound are unlikely to be potent ligands for this receptor without significant modification.

Enzymatic Modulation and Inhibitory Roles of Leucyl-Arginyl-Proline

The Leu-Arg-Pro sequence and its analogues are involved in the modulation of several key enzymes, demonstrating inhibitory roles in processes related to glucose metabolism and blood coagulation.

Dipeptidyl Peptidase IV (DPP IV) Inhibition by Related Tripeptides

Dipeptidyl peptidase IV (DPP-IV) is an enzyme that deactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion. ox.ac.ukresearchgate.net Inhibitors of DPP-IV are therefore a therapeutic target for managing type 2 diabetes. pnas.orgresearchgate.net Many food-derived peptides have been identified as DPP-IV inhibitors. oncotarget.comox.ac.uk

Structure-activity relationship studies reveal that potent DPP-IV inhibitory peptides are often short (2-7 amino acids) and frequently contain a proline or alanine (B10760859) residue at the penultimate N-terminal position (P1 position). researchgate.net The enzyme preferentially cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. researchgate.net Hydrophobic amino acids, particularly at the N-terminus, are also common. researchgate.net For instance, the dipeptide Ile-Pro is a more potent inhibitor than Leu-Pro. researchgate.net

While there is no specific data on this compound, related tripeptides have been studied. The addition of a C-terminal amino acid to potent dipeptides can significantly increase inhibitory activity. For example, tripeptides like Val-Pro-Val (VPV, IC₅₀ = 6.6 µM) and Ile-Pro-Ile (IPI, IC₅₀ = 3.5 µM) are highly potent inhibitors. pnas.org The presence of hydrophobic residues like Leucine and Isoleucine, along with Proline, appears to be a minimal structural requirement for tripeptide inhibitors, as these residues may enhance interactions with hydrophobic pockets in the enzyme's active site.

Table 3: IC₅₀ Values of Selected DPP-IV Inhibitory Peptides

| Peptide | Sequence | IC₅₀ (µM) | Source/Type | Citations |

|---|---|---|---|---|

| VPV | Val-Pro-Val | 6.6 | Camel Whey Protein | pnas.org |

| IPI | Ile-Pro-Ile | 3.5 | Synthetic | |

| LPL | Leu-Pro-Leu | 5 / 241.4 | Casein / Synthetic | researchgate.net |

| LPAVTIR | Leu-Pro-Ala-Val-Thr-Ile-Arg | - | Silkworm Pupa Protein | |

| APGPAGP | Ala-Pro-Gly-Pro-Ala-Gly-Pro | 229.14 | Silver Carp Protein | oncotarget.com |

Fibrin (B1330869) Polymerization Inhibition by Analogous Sequences

Fibrin polymerization is the final step in the blood coagulation cascade, where soluble fibrinogen is converted into an insoluble fibrin clot. This process can be inhibited by peptides that mimic the "knobs" exposed on fibrin monomers after thrombin cleavage.

The tetrapeptide Gly-Pro-Arg-Pro (GPRP), which corresponds to the N-terminus of the fibrin α-chain, is a potent inhibitor of fibrin polymerization. nih.govmedchemexpress.com It acts by binding to complementary "holes" on other fibrin monomers, thus preventing the "knob-hole" interaction necessary for protofibril formation. nih.gov The tripeptide Gly-Pro-Arg is also an inhibitor, but is less effective than GPRP. nih.gov

A crucial study on an abnormal human fibrinogen (fibrinogen Kyoto II) revealed a natural substitution of Aα Proline-18 with Leucine. acs.org This corresponds to a change in the knob sequence from Gly-Pro-Arg-Pro to Gly-Leu-Arg-Pro. This single amino acid replacement resulted in impaired fibrin monomer polymerization. acs.org Subsequent experiments with synthetic peptides confirmed this finding: while Gly-Pro-Arg-Pro effectively inhibited fibrin aggregation, the analogous peptide Gly-Leu-Arg-Pro showed little to no inhibitory activity under the same conditions. acs.org This demonstrates the critical importance of the proline residue at the second position of this motif for its inhibitory function.

Antioxidant Properties of this compound and Relevant Peptides

The tripeptide this compound, also known as Leucyl-Arginyl-Proline, and other related peptide sequences have demonstrated notable antioxidant properties. These activities are crucial in protecting cells from damage induced by oxidative stress, a condition implicated in the onset and progression of numerous diseases. nih.gov The antioxidant capabilities of these peptides are attributed to their specific structural features and their ability to engage with and modulate cellular antioxidant defense systems.

Structural Determinants for Antioxidant Activity in Leucyl-Arginyl-Proline Containing Sequences

Amino Acid Composition: The presence of specific amino acid residues is a key determinant of a peptide's antioxidant potential. For instance, hydrophobic amino acids like Leucine (Leu) and aromatic amino acids are known to enhance radical scavenging activities. nih.govresearchgate.net The positively charged Arginine (Arg) residue also contributes to antioxidant effects. rsc.org Proline (Pro), with its unique pyrrolidine (B122466) ring structure, can chelate metal ions and may increase the peptide's accessibility to free radicals. researchgate.netmdpi.com

Peptide Sequence and Position: The arrangement of amino acids within the peptide sequence significantly influences its antioxidant activity. A sequence featuring hydrophobic amino acids such as Valine or Leucine at the N-terminus, in conjunction with Proline, Histidine, or Tyrosine, is often characteristic of antioxidant peptides. mdpi.com The presence of Proline can disrupt the peptide's secondary structure, potentially making other antioxidant residues more available to neutralize free radicals. mdpi.com

Molecular Weight: Generally, peptides with lower molecular weights, typically between 3 and 16 amino acids, exhibit potent antioxidant activities. nih.gov

Hydrophobicity: A higher degree of hydrophobicity can facilitate the interaction of peptides with lipid-soluble free radicals, thereby enhancing their antioxidant efficacy within cellular membranes. mdpi.com

Table 1: Key Structural Features of Antioxidant Peptides

| Feature | Role in Antioxidant Activity | Relevant Amino Acids/Characteristics |

| Amino Acid Composition | Direct radical scavenging, metal ion chelation. | Hydrophobic (Leu, Val), Aromatic (Tyr, Phe, Trp), Positively Charged (Arg, Lys), Sulfur-containing (Met, Cys), Proline. nih.govresearchgate.netrsc.org |

| Peptide Sequence | Influences accessibility and reactivity of antioxidant residues. | Hydrophobic amino acid at N-terminus; presence of Proline. mdpi.com |

| Molecular Weight | Smaller peptides often show higher activity. | Typically 3-16 amino acids. nih.gov |

| Hydrophobicity | Enhances interaction with lipid-soluble radicals. | High proportion of hydrophobic amino acids. mdpi.com |

Mechanisms of Radical Scavenging and Cellular Protection

Bioactive peptides, including those with the Leu-Arg-Pro sequence, employ several mechanisms to combat oxidative stress and protect cells from damage. These mechanisms can be broadly categorized as direct radical scavenging and indirect cellular protection.

Direct Radical Scavenging: Peptides can directly neutralize free radicals through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). oup.com The specific amino acid residues within the peptide determine its capacity to donate a hydrogen atom or an electron to a reactive oxygen species (ROS), thereby stabilizing the radical. Molecular docking studies have shown that interactions such as hydrogen bonding and Pi-Pi stacking between the peptide and free radicals are crucial for this scavenging activity. nih.gov

Cellular Protection: Beyond direct scavenging, these peptides protect cells by mitigating the downstream effects of oxidative stress. This includes reducing lipid peroxidation, decreasing the production of intracellular ROS, and inhibiting apoptosis (programmed cell death) triggered by oxidative damage. nih.govoup.com They can also enhance the activity of the body's own antioxidant defense systems. oup.com For instance, they have been shown to modulate both non-enzymatic (like the glutathione (B108866)/glutathione disulfide ratio) and enzymatic antioxidant systems, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.gov

Activation of Intracellular Antioxidant Signaling Pathways by Peptides

A significant aspect of the antioxidant function of bioactive peptides is their ability to modulate intracellular signaling pathways that govern the cellular antioxidant response.

The Keap1/Nrf2/ARE Pathway: This is a primary pathway through which cells respond to oxidative stress. mdpi.com Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. When cells are exposed to oxidative stress, or in the presence of certain bioactive peptides, Nrf2 is released from Keap1. mdpi.com It then moves to the nucleus and binds to the Antioxidant Response Element (ARE), a specific DNA sequence. researchgate.net This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling. mdpi.comjmb.or.kr Some peptides can directly interact with Keap1, disrupting its binding to Nrf2 and thereby activating this protective pathway. researchgate.netnih.gov

Other Signaling Pathways: In addition to the Keap1/Nrf2 pathway, antioxidant peptides can influence other signaling cascades that contribute to cellular redox balance and survival. These include the PI3K/Akt pathway, which can indirectly enhance Nrf2-mediated gene expression, and the AMPK pathway, which is involved in energy metabolism and oxidative stress protection. mdpi.com

Other Biological Functions and Modulatory Effects

Beyond their antioxidant properties, peptides containing sequences related to this compound have been investigated for other significant biological activities, including roles in regulating blood vessel formation and bone metabolism.

Anti-angiogenic Potentials of this compound Related Sequences

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in diseases like cancer. google.com The inhibition of angiogenesis is a key strategy in cancer therapy. nih.gov

Inhibition of Angiogenesis: Certain peptides have demonstrated the ability to inhibit angiogenesis. For example, a peptide containing the Arg-Pro-Leu motif has been shown to target and inhibit VEGF receptor-1 and neuropilin-1, key components of the vascular endothelial growth factor (VEGF) signaling pathway that drives angiogenesis. pnas.org The tripeptide Leu-Arg-Pro (LRP) has also been noted for its potential anti-inflammatory activities, which can be linked to the modulation of angiogenesis. mdpi.com The tetrapeptide Arg-Leu-Tyr-Glu has also been shown to have potent antiangiogenic activity by targeting VEGF receptor-2. nih.gov

Influence on Bone Formation and Associated Signaling Pathways in Related Peptides

Bioactive peptides are emerging as important modulators of bone health, with the potential to influence bone formation and resorption. researchgate.netdriphydration.com

Stimulation of Bone Formation: Peptides can promote the activity of osteoblasts, the cells responsible for synthesizing new bone tissue. driphydration.com This is achieved through the activation of various signaling pathways that are crucial for bone regeneration. nih.gov

Key Signaling Pathways in Bone Metabolism:

BMP/TGF-β Signaling: Bone Morphogenetic Proteins (BMPs) and Transforming Growth Factor-β (TGF-β) are part of a superfamily of proteins that play a central role in bone formation. nih.gov Peptides derived from BMPs can induce the differentiation of mesenchymal cells into osteoblasts. wikipedia.org This signaling often occurs through the Smad-dependent pathway, where receptor-regulated Smads (R-Smads) are phosphorylated and form a complex with Smad4, which then translocates to the nucleus to regulate gene expression. nih.gov

Integrin-Mediated Signaling: Peptides containing the RGD (Arginine-Glycine-Aspartic acid) sequence can bind to integrin receptors on bone cells, activating downstream pathways like the FAK/ERK pathway, which is important for cell adhesion, proliferation, and differentiation. nih.govcambridge.org

Wnt Signaling Pathway: This pathway is also known to stimulate the differentiation of osteoblasts, leading to new bone formation. frontiersin.org

Other Pathways: Other signaling pathways influenced by bioactive peptides in the context of bone metabolism include the MAPK, PI3K/Akt, and OPG/RANKL/RANK pathways. researchgate.netfrontiersin.org

Table 2: Signaling Pathways in Bone Formation Modulated by Bioactive Peptides

| Signaling Pathway | Key Functions in Bone Formation | Examples of Modulating Peptides/Factors |

| BMP/TGF-β | Induces osteoblast differentiation. nih.gov | BMP-derived peptides. nih.gov |

| Integrin-mediated | Promotes cell adhesion, proliferation, and differentiation. nih.gov | RGD-containing peptides. cambridge.org |

| Wnt Signaling | Stimulates osteoblast differentiation. frontiersin.org | --- |

| MAPK | Regulates osteoblast differentiation and mineralization. frontiersin.org | --- |

| PI3K/Akt | Regulates cell survival and metabolism. nih.gov | --- |

Neurobiological Effects of this compound Analogues

While the tripeptide this compound itself is considered largely inert, its association with certain therapeutic compounds means that its analogues, particularly the active metabolites of prodrugs, are of significant neurobiological interest. A primary example is Monomethyl Fumarate (MMF), the active metabolite of Diroximel Fumarate. pharmacyjournal.indrugs.com Diroximel Fumarate is a medication used for relapsing forms of multiple sclerosis (MS) and is rapidly metabolized by esterases into MMF and an inactive moiety. pharmacyjournal.indrugs.com Consequently, the neurobiological effects observed are attributed to MMF. patsnap.com

The principal mechanism of MMF involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. patsnap.compatsnap.com Nrf2 is a key transcription factor that regulates the cellular defense against oxidative stress. patsnap.compatsnap.com By activating this pathway, MMF enhances the expression of numerous antioxidant and cytoprotective genes, thereby mitigating inflammation and neuronal damage, which are central to the pathology of neurodegenerative diseases like MS. patsnap.compatsnap.comnih.gov

Research Findings on Monomethyl Fumarate (MMF)

Detailed research has elucidated several neuroprotective and immunomodulatory effects of MMF, primarily through its action on the Nrf2 pathway and other cellular mechanisms.

Anti-inflammatory and Immunomodulatory Effects:

MMF modulates the immune response by impairing the maturation of dendritic cells and their ability to activate T-cells. mdpi.com

It contributes to a shift from a pro-inflammatory T-helper 1 (Th1) and T-helper 17 (Th17) cell profile to an anti-inflammatory T-helper 2 (Th2) profile. patsnap.com

MMF reduces the expression of vascular cell adhesion molecules, which in turn decreases the adhesion and migration of monocytes across the blood-brain barrier. mdpi.com

Studies show MMF can reduce the production of pro-inflammatory cytokines. patsnap.comfrontiersin.org

Neuroprotective and Antioxidant Effects:

MMF provides neuroprotection by activating the Nrf2 antioxidant response, which defends central nervous system cells against oxidative stress. nih.govnih.gov

It has been shown to protect neurons and oligodendrocytes from oxidative stress and apoptosis. mdpi.com

In models of retinal ischemia-reperfusion, MMF treatment significantly increased the expression of Nrf2-regulated antioxidant genes, suppressed inflammatory gene expression, reduced neuronal cell loss, and improved retinal function. nih.govnih.gov These beneficial effects were absent in Nrf2 knockout mice, confirming the pathway's importance. nih.govnih.gov

MMF protects motor neurons and astrocytes against oxidative stress induced by hydrogen peroxide. mdpi.comoup.com

In a study comparing Dimethyl Fumarate (DMF) and MMF, both drugs protected neurons against apoptosis, with MMF showing protective effects at both 10 µM and 30 µM concentrations. mdpi.com

The table below summarizes key experimental findings on the neurobiological effects of MMF.

| Experimental Model | Observed Effect of MMF | Primary Mechanism | Reference |

|---|---|---|---|

| Rat Arthritis Model | Inhibited pain behaviors and reduced neuronal activity in the amygdala. | Activation of Nrf2 anti-oxidant response pathway. | nih.gov |

| Mouse Retinal Ischemia-Reperfusion | Reduced retinal neurodegeneration, suppressed inflammatory gene expression, and improved retinal function. | Nrf2-dependent upregulation of antioxidant genes. | nih.govnih.gov |

| In Vitro Human and Rodent Astrocytes | Protected against oxidative stress. | Activation of Nrf2-dependent transcriptional activity. | oup.com |

| In Vitro Primary Hippocampal Neurons | Prevented neuronal apoptosis at concentrations of 10 µM and 30 µM. | Not fully elucidated, but distinct from Nrf2 activation seen with DMF in the same study. | mdpi.com |

| Mouse and Human Dorsal Root Ganglia (DRG) Neurons | Prevented methylglyoxal-induced increase in stress response markers and aberrant neurite outgrowth. | Activation of the Nrf2 antioxidant system. | diabetesjournals.orgbiorxiv.org |

| Mouse Model of Transient Focal Brain Ischemia | Reduced neurological deficits, infarct volume, brain edema, and cell death. Suppressed glial activation. | Nrf2 pathway-dependent. | nih.gov |

Structure Activity Relationship Sar and Molecular Recognition of H Leu Arg Pro Oh

Conformational Analysis and Spatial Structure Determinants

Conformational analysis provides insight into the three-dimensional arrangement of a peptide, which is crucial for its interaction with biological receptors. The spatial structure of H-Leu-Arg-Pro-OH is determined by a combination of rotational freedom around specific bonds and non-covalent interactions between different parts of the molecule.

The conformation of a peptide backbone is defined by a series of dihedral (or torsion) angles, primarily phi (φ), psi (ψ), and omega (ω). researchgate.net The flexibility of the peptide chain arises from rotation around the N-Cα (φ) and Cα-C (ψ) bonds. researchgate.net The side chains also have their own set of dihedral angles, denoted as chi (χ), which determine their spatial orientation. researchgate.net

The side chains of Leucine (B10760876) and Arginine play a critical role in defining the peptide's surface and interaction potential. The isobutyl side chain of Leucine is hydrophobic and prefers to be shielded from aqueous environments, potentially engaging in van der Waals interactions within the peptide or with a hydrophobic pocket on a target protein. The long, positively charged guanidinium (B1211019) group of the Arginine side chain is crucial for forming strong ionic interactions and hydrogen bonds, which are often pivotal in molecular recognition processes. iris-biotech.dejst.go.jp The flexibility of the Arginine side chain allows it to adopt various conformations to optimize these interactions. researchgate.net

| Angle | Residue | Defining Atoms | Description |

|---|---|---|---|

| φ (phi) | Leu, Arg, Pro | C'-N-Cα-C' | Rotation around the N-Cα bond. Heavily restricted in Proline. |

| ψ (psi) | Leu, Arg, Pro | N-Cα-C'-N | Rotation around the Cα-C' bond, influencing the orientation of the subsequent residue. |

| χ1 (chi1) | Leu, Arg | N-Cα-Cβ-Cγ | First side-chain torsion angle, determining the initial direction of the side chain. |

| χ2-χ4 (chi2-4) | Arg | Successive bonds along the side chain | Provide flexibility to the long Arginine side chain, allowing the guanidinium group to position itself for optimal interaction. |

The final conformation of this compound is stabilized by a network of intramolecular interactions. Hydrogen bonds are particularly important. acs.org For instance, a hydrogen bond can form between the backbone carbonyl oxygen of one residue and the amide proton of another, leading to folded structures like β-turns. nih.gov The Arginine side chain is a potent hydrogen bond donor, while the carbonyl oxygens in the backbone are acceptors.

Inter-residue interactions also dictate the peptide's shape. The hydrophobic side chain of Leucine may interact with the aliphatic portion of the Arginine side chain. Furthermore, the guanidinium group of Arginine can form a salt bridge with the C-terminal carboxylate group, creating a cyclic or bent conformation that influences its receptor binding selectivity. rsc.org

Role of Dihedral Angles and Side Chain Interactions in this compound Conformation

Quantitative Structure-Activity Relationship (QSAR) Modeling for Leucyl-Arginyl-Proline Activity

QSAR is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. gassnova.no In peptide QSAR, the structure of amino acids is parameterized using numerical descriptors. ddg-pharmfac.net

To build a QSAR model for peptides like this compound, amino acid descriptors are used to quantify the properties of each residue. uestc.edu.cn These descriptors are often derived from a large set of physicochemical properties through statistical methods like principal component analysis (PCA). nih.gov

Z-scales: These are one of the most widely used sets of descriptors. They represent three principal properties of amino acids: Z1 (hydrophobicity), Z2 (steric properties/bulk), and Z3 (electronic properties). Additional scales (Z4 and Z5) have also been developed. ddg-pharmfac.net

VHSE (Vectors of Hydrophobic, Steric, and Electronic properties): This set of descriptors is derived from PCA on 50 different physicochemical variables, grouped into hydrophobic, steric, and electronic properties. nih.gov This provides a detailed and multi-faceted description of each amino acid. nih.gov

SVHEHS: This is another set of descriptors used in peptide QSAR. uestc.edu.cn

For this compound, these descriptor values for each of the three amino acids would be used as variables in a statistical model to predict a specific biological activity, such as Angiotensin-Converting Enzyme (ACE) inhibition. researchgate.net

| Amino Acid | Descriptor Type | Descriptor 1 (e.g., Hydrophobicity) | Descriptor 2 (e.g., Steric) | Descriptor 3 (e.g., Electronic) |

|---|---|---|---|---|

| Leucine (Leu) | Z-scales | 0.98 | -1.00 | -0.24 |

| Arginine (Arg) | Z-scales | -1.28 | 1.34 | 2.41 |

| Proline (Pro) | Z-scales | -1.63 | 0.03 | -1.54 |

By correlating the descriptor values with observed biological activity across a series of related peptides, a QSAR model can identify which properties are critical. For instance, studies on ACE-inhibitory tripeptides have shown that the highest activity is often observed for peptides with a hydrophobic amino acid (like Leucine) at the N-terminus and a Proline residue at the C-terminus, a pattern matched by this compound. researchgate.net A QSAR model could quantify this relationship, perhaps showing a positive correlation between activity and the hydrophobicity at the first position (P1) and a negative correlation with steric bulk at the final position (P3). The strong positive charge of Arginine at the central position (P2) would also be a significant variable, likely crucial for electrostatic interactions with the target enzyme. mdpi.com

Application of Amino Acid Descriptors (Z-scales, VHSE, SVHEHS)

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. nih.gov This method provides insights into the binding mode and affinity, helping to elucidate the mechanism of action at a molecular level. mdpi.com

For this compound, docking studies would involve placing the peptide into the active site of a known or hypothesized biological target, such as ACE. The software then calculates the most favorable binding poses by evaluating various interactions. nih.gov

Key interactions that would be analyzed in a docking simulation of this compound include:

Hydrogen Bonds: The guanidinium group of Arginine and the peptide backbone amides can act as hydrogen bond donors, while the backbone carbonyls and the C-terminal carboxylate are acceptors. ekb.eg

Electrostatic/Ionic Interactions: The positively charged Arginine side chain is expected to form a strong salt bridge with negatively charged residues (e.g., Aspartate or Glutamate) in the receptor's active site. nih.gov

Hydrophobic Interactions: The isobutyl side chain of Leucine would likely fit into a hydrophobic pocket of the target, displacing water molecules and contributing favorably to the binding energy. mdpi.com

The results of a docking study are often visualized as 3D models showing the precise interactions and are quantified by a scoring function that estimates the binding energy. researchgate.net This information is consistent with and complementary to findings from QSAR models, providing a structural basis for the observed activity relationships. researchgate.net

| Residue | Functional Group | Potential Interaction Type | Potential Receptor Partner Residue |

|---|---|---|---|

| Leucine | Isobutyl side chain | Hydrophobic, Van der Waals | Alanine (B10760859), Valine, Leucine, Phenylalanine |

| Arginine | Guanidinium group | Ionic (Salt Bridge), Hydrogen Bond | Aspartic Acid, Glutamic Acid |

| Proline | Pyrrolidine (B122466) ring | Van der Waals | Hydrophobic/Aliphatic residues |

| Peptide Backbone | Amide (NH) groups | Hydrogen Bond (Donor) | Carbonyl oxygen, Serine, Threonine |

| Peptide Backbone | Carbonyl (C=O) groups | Hydrogen Bond (Acceptor) | Amide protons, Arginine, Lysine (B10760008) |

Identification of Binding Interfaces and Key Interaction Points

The binding of this compound to its molecular targets is a nuanced process governed by the specific amino acid residues at the interface. Research has shown that peptides derived from the dimeric interface of proteins can disrupt protein-protein interactions by interfering with critical amino acid contacts. oncotarget.com For instance, in the context of galectin-7, residues such as Arginine (Arg) and Proline (Pro) are directly involved in stabilizing the dimeric structure. oncotarget.com Peptides designed to mimic these interface regions, such as those containing Leu, Arg, and Pro, can effectively modulate these interactions. oncotarget.com

The specific residues within a peptide sequence dictate its binding affinity and specificity. Hydrophobic residues like Leucine (Leu) and Valine (Val) are frequently found at protein-ligand interfaces. uchicago.edu The presence of charged residues like Arg is also crucial for forming electrostatic interactions and hydrogen bonds that stabilize the complex. researchgate.net Studies on luteinizing hormone-releasing hormone (LHRH) analogs have demonstrated that an N-terminal His-Trp sequence can impart a high affinity for Ni(II) ions, highlighting the importance of specific dipeptide sequences in metal ion binding. researchgate.net

The following table summarizes key residues and their roles in peptide-protein interactions, which can be extrapolated to understand the binding of this compound.

| Residue | Role in Binding Interface | Interaction Type |

| Leucine (Leu) | Hydrophobic core formation | van der Waals, Hydrophobic |

| Arginine (Arg) | Electrostatic interactions, Hydrogen bonding | Salt bridges, Hydrogen bonds |

| Proline (Pro) | Structural rigidity, Turn formation | van der Waals |

Analysis of Hydrogen Bonds, Electrostatic, and Pi-Bonding Interactions

The stability of peptide-protein complexes is heavily reliant on a network of non-covalent interactions. Hydrogen bonds are a significant contributor to the stability of these complexes. researchgate.net The guanidinium group of Arginine is a potent hydrogen bond donor, capable of forming multiple hydrogen bonds with acceptor groups on a target protein. acs.org The carbonyl groups along the peptide backbone can also act as hydrogen bond acceptors. u-szeged.hu

Electrostatic interactions, particularly salt bridges between the positively charged Arg residue and negatively charged residues like aspartate or glutamate (B1630785) on a receptor, are critical for binding affinity. researchgate.net These interactions are essentially hydrogen bonds combined with strong electrostatic attraction. researchgate.net

| Interaction Type | Key Residues Involved | Contribution to Stability |

| Hydrogen Bonds | Arginine (side chain), Backbone amides and carbonyls | High |

| Electrostatic Interactions (Salt Bridges) | Arginine | High |

| Hydrophobic Interactions | Leucine | Moderate |

| Pi-Bonding (Cation-π) | Arginine (with aromatic residues on target) | Context-dependent |

Metal Ion Coordination in Peptide-Protein Complexes

Metal ions can play a crucial role in modulating the structure and activity of peptides. frontiersin.org While amino acids without chelating side chains, like Leucine, can coordinate metal ions through their backbone amides and termini, those with functional side chains, such as Arginine, can also participate in chelation. mdpi.com The coordination of metal ions can induce or stabilize specific secondary structures, thereby enhancing biological activity. acs.org

For instance, La³⁺ has been shown to bind to the carbonyl oxygens and terminal amino groups of peptides. acs.org In the gas phase, it was determined that the tripeptide Gly-Gly-Arg provides four binding sites for La³⁺, coordinating through the two amide oxygens and the two carboxyl oxygens. acs.org Similarly, Ni(II) has been shown to have a high affinity for peptides containing a His-Trp sequence at the N-terminus, forming a coordination complex. researchgate.net This highlights the potential for the N-terminal amino group and backbone carbonyls of this compound to participate in metal ion coordination, which could be further influenced by the Arg side chain.

Impact of Amino Acid Modifications and Sequence Variations on Leucyl-Arginyl-Proline Function

Effects of N- and C-Terminal Modifications on Bioactivity and Stability

Modifications at the N- and C-termini of peptides are a common strategy to enhance their stability and bioactivity. ontosight.ai N-terminal acetylation and C-terminal amidation are frequently employed to protect against degradation by exopeptidases. frontiersin.org For example, N-terminal acetylation can facilitate helix nucleation through interactions with side chains. frontiersin.org

The pKa values of the N-terminal α-amino group (around 8) and the ε-amino group of lysine (around 10) differ, allowing for selective modification at the N-terminus under specific pH conditions. mdpi.com Such modifications can significantly impact the peptide's interaction with its target. Dimerization, achieved by linking peptide monomers through their termini, is another strategy to increase stability and potency. researchgate.net

| Modification | Effect on Bioactivity | Effect on Stability |

| N-terminal Acetylation | Can increase or decrease activity depending on the target interaction | Increased resistance to aminopeptidases |

| C-terminal Amidation | Often increases activity by mimicking the native protein structure | Increased resistance to carboxypeptidases |

| Dimerization | Can enhance binding affinity and potency | Increased proteolytic stability due to steric hindrance researchgate.net |

Influence of Cyclization and D-Amino Acid Incorporations on Tripeptide Properties

Cyclization is a powerful tool in peptide design, often leading to improved stability, activity, and bioavailability. nih.gov By constraining the peptide's conformation, cyclization can reduce the entropic penalty of binding and pre-organize the peptide into its bioactive conformation. Various chemistries can be used for cyclization, and the choice of linker can significantly affect the peptide's properties. nih.gov

The incorporation of D-amino acids is another strategy to enhance peptide stability and modulate activity. researchgate.net Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation. acs.org Furthermore, the presence of D-residues can induce specific conformational preferences that are not accessible to peptides composed solely of L-amino acids, which can lead to altered binding affinities and selectivities. researchgate.net For example, some D-amino acid-containing dipeptides have shown novel biological effects not observed with their L-L counterparts. asm.org Tripeptides, unlike dipeptides, generally have a low tendency for end-to-end cyclization. bachem.com

Proline's Unique Structural Contribution to Peptide Rigidity and Stability

Proline's distinctive cyclic structure, with its side chain bonded back to the backbone nitrogen, imparts exceptional conformational rigidity. wikipedia.org This rigidity restricts the available conformational space of the peptide chain, which can be advantageous for bioactivity by reducing the entropic cost of binding. sigmaaldrich.comcreative-proteomics.com Proline is known to act as a "structural disruptor" in the middle of regular secondary structures like alpha-helices and beta-sheets but is commonly found in turns. wikipedia.org

Biosynthesis and Enzymatic Degradation of H Leu Arg Pro Oh

Putative Biosynthetic Pathways and Enzymes Relevant to Tripeptide Formation

The formation of a tripeptide like H-Leu-Arg-Pro-OH is not typically a result of direct ribosomal synthesis, which is responsible for producing larger proteins. Instead, its biosynthesis is likely carried out by specialized enzymes that ligate free amino acids in a stepwise, template-independent manner.

L-amino acid ligases (LALs) are a class of enzymes that catalyze the formation of peptide bonds between unprotected L-amino acids in an ATP-dependent reaction. acs.orgtandfonline.commdpi.com This process is fundamentally different from ribosomal protein synthesis. In the canonical mechanism for LALs, one amino acid is activated by ATP to form an acylphosphate intermediate, which is then subjected to nucleophilic attack by the amino group of the second amino acid, forming a dipeptide. acs.orgnih.gov

The synthesis of this compound would likely be a linear, sequential process catalyzed by two distinct LALs with high substrate specificity. acs.org

Formation of an intermediate dipeptide: An L-amino acid ligase would first catalyze the formation of either Leu-Arg or Arg-Pro. For instance, a ligase like RizA, known to selectively synthesize dipeptides with an N-terminal arginine, could potentially be involved in forming an Arg-Pro intermediate. tandfonline.commdpi.com

Addition of the third amino acid: A second, different LAL would then add the final amino acid. For example, if an Arg-Pro dipeptide is formed first, a ligase with specificity for N-terminal branched-chain amino acids, such as RizB, could ligate Leucine (B10760876) to the N-terminus of the dipeptide, resulting in Leu-Arg-Pro. tandfonline.com This stepwise elongation at the N-terminus is a known mechanism for some oligopeptide-synthesizing LALs. tandfonline.com

The high specificity of these enzymes is a key characteristic. Studies on LALs like PnfA and PnfB have shown that they exhibit strict substrate specificity, often not accepting alternate amino acid substrates, which ensures the precise sequence of the resulting peptide. acs.org

| Enzyme Class | Function in Peptide Synthesis | Mechanism | Relevance to this compound |

| L-Amino Acid Ligase (LAL) | Catalyzes peptide bond formation between unprotected amino acids. mdpi.comnih.gov | ATP-dependent ligation via an aminoacyl-phosphate intermediate. acs.orgnih.gov | Likely responsible for the sequential ligation of Leucine, Arginine, and Proline. acs.orgtandfonline.com |

| RizA | LAL that selectively synthesizes dipeptides with N-terminal Arginine. mdpi.com | ATP-dependent dipeptide synthesis. tandfonline.com | A similar enzyme could catalyze the formation of an Arg-Pro intermediate. |

| RizB | LAL that synthesizes oligopeptides and has substrate specificity for N-terminal branched-chain amino acids (like Leucine). tandfonline.com | Elongates peptide chains at the N-terminus. tandfonline.com | A similar enzyme could add Leucine to an Arg-Pro dipeptide. |

While this compound consists of standard proteinogenic amino acids, the broader context of peptide biosynthesis includes post-assembly (or post-translational) modifications, where residues are chemically altered after being incorporated into a peptide chain. chinesechemsoc.orgabyntek.comnih.gov These modifications are crucial for the structure and function of many natural peptide products. chinesechemsoc.org

In the biosynthesis of some nonribosomally derived peptidyl natural products, amino acid residues like Arginine and Leucine undergo Cβ-H functionalization, such as hydroxylation. nih.gov For example, the formation of (2S,3S)-β-OH-Leu in muraymycin biosynthesis is catalyzed by a non-heme Fe²⁺- and α-ketoglutarate-dependent dioxygenase. nih.gov This modification occurs after the peptide scaffold has been assembled by a nonribosomal peptide synthetase (NRPS). nih.gov Similarly, enzyme-catalyzed C-H functionalization can lead to the hydroxylation of proline residues in molecules like collagen. chinesechemsoc.org

While there is no indication that this compound itself is modified, its constituent amino acids are known targets for such enzymatic alterations in other biological contexts. These post-assembly reactions represent a powerful mechanism for diversifying peptide structures and functions. biosynth.comnih.gov

Advanced Research Methodologies for H Leu Arg Pro Oh Studies

Analytical Techniques for Peptide Isolation and Characterization

The purification and structural elucidation of H-Leu-Arg-Pro-OH from complex biological mixtures or synthetic preparations rely on a multi-step approach involving advanced analytical methods.

The isolation of this compound, particularly from protein hydrolysates, is a meticulous process that typically begins with broad fractionation techniques and progresses to highly specific purification methods.

Initially, ultrafiltration can be employed to separate peptides based on their molecular weight. For instance, in studies of cheese extracts, membranes are used to exclude molecules larger than a certain cutoff, such as 1,000 Daltons, thereby enriching the sample with low-molecular-weight peptides. researchgate.netethz.ch Similarly, protein hydrolysates from sources like fermented sausages are often passed through ultrafiltration membranes (e.g., 3 kDa cutoff) to concentrate smaller peptide fractions. oup.com

Following initial size-based separation, ion-exchange chromatography is a common subsequent step. This technique separates molecules based on their net charge. In the isolation of this compound from α-zein hydrolysate, researchers used a DEAE-Toyopearl 650M anion-exchange column. tandfonline.com Peptides were eluted using a sodium chloride gradient, and fractions were collected for further analysis. tandfonline.com This method is also used for fractionating peptides from other sources, such as tuna muscle, where a DEAE FF ion-exchange column is utilized. acs.org

The final and most crucial purification step typically involves High-Performance Liquid Chromatography (HPLC) . Reverse-phase HPLC (RP-HPLC) is particularly effective for peptide purification. For this compound, an active fraction was purified on a Capcellpak C-18 RP-HPLC column. tandfonline.com Further purification was achieved using cation-exchange HPLC, demonstrating the power of using multiple, orthogonal chromatographic techniques to achieve high purity. tandfonline.com

Table 1: Chromatographic Methods in this compound Related Research

| Method | Principle | Example of Use | Reference |

|---|---|---|---|

| Ultrafiltration | Separation by molecular size/weight | Fractionation of cheese extracts and fermented sausage hydrolysates to isolate low-molecular-weight peptides. | researchgate.netethz.choup.com |

| Ion-Exchange Chromatography | Separation by net electrical charge | Anion-exchange (DEAE-Toyopearl) used as an early step to fractionate α-zein hydrolysate containing this compound. | tandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (Reverse-Phase) or charge (Ion-Exchange) | RP-HPLC (Capcellpak C-18) and Cation-Exchange HPLC were used for the final purification of this compound. | tandfonline.com |

Once a pure peptide is isolated, its primary structure (the amino acid sequence) must be determined. Mass spectrometry (MS) is the definitive technology for this purpose.

For this compound isolated from α-zein, the chemical structure was identified using a combination of Edman degradation and Fast-Atom Bombardment Mass Spectrometry (FAB-MS) . tandfonline.com FAB-MS is a "soft" ionization technique that allows for the analysis of intact peptide molecules, providing molecular weight information that is crucial for confirming the amino acid composition. tandfonline.com

Modern peptide analysis more commonly utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). scielo.brscielo.br In this approach, the HPLC system is directly coupled to a mass spectrometer. As peptides elute from the chromatography column, they are ionized (e.g., via electrospray ionization - ESI) and analyzed. scielo.brscielo.br In tandem MS (MS/MS), a specific peptide ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is unique to the peptide's sequence, allowing for confident identification. scielo.brscielo.br

Table 2: Analytical Data for this compound Identification

| Analysis Method | Purpose | Finding for this compound | Reference |

|---|---|---|---|

| Amino Acid Analysis | Determines the ratio of constituent amino acids after hydrolysis. | Found Leucine (B10760876), Arginine, and Proline in a 1:1:1 ratio. | tandfonline.com |

| Edman Degradation | Sequentially removes and identifies amino acids from the N-terminus. | Determined the sequence to be Leu-Arg-Pro. | tandfonline.com |

| Fast-Atom Bombardment Mass Spectrometry (FAB-MS) | Confirms the molecular weight of the intact peptide. | Confirmed the structure and molecular mass of the tripeptide. | tandfonline.com |

Chromatographic Fractionation Methods (e.g., Ultrafiltration, Ion Exchange, HPLC)

In Vitro Bioactivity Assays for this compound

In vitro assays are essential for determining the biological functions of this compound in a controlled laboratory setting, providing insights into its potential physiological roles.

A primary reported bioactivity of this compound is its ability to inhibit the Angiotensin-Converting Enzyme (ACE), a key enzyme in blood pressure regulation. tandfonline.com The most common in vitro method to measure this activity is a spectrophotometric assay based on the work of Cushman and Cheung. tandfonline.comacs.org

The assay principle involves incubating the ACE enzyme with its substrate, Hippuryl-L-Histidyl-L-Leucine (HHL), in the presence or absence of the inhibitory peptide (this compound). ACE cleaves HHL to produce Hippuric Acid (HA) and the dipeptide His-Leu. The reaction is stopped, and the resulting hippuric acid is extracted and quantified by measuring its absorbance, typically at 228 nm. acs.org The inhibitory activity is expressed as the concentration of the peptide required to inhibit 50% of the ACE activity (IC₅₀).

Research has shown that this compound isolated from a thermolysin hydrolysate of α-zein is a potent ACE inhibitor, with an IC₅₀ value of 0.27 µM. tandfonline.com This value indicates a high inhibitory potency compared to many other food-derived peptides. acs.org

Table 3: Comparative ACE Inhibitory Activity (IC₅₀) of Various Peptides

| Peptide | IC₅₀ Value (µM) | Source | Reference |

|---|---|---|---|

| This compound | 0.27 | α-Zein | tandfonline.com |

| H-Leu-Gln-Pro-OH | 1.9 | α-Zein | tandfonline.com |

| H-Leu-Ser-Pro-OH | 1.7 | α-Zein | tandfonline.com |